molecular formula C16H18ClN3O3S3 B2358074 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide CAS No. 1049864-29-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2358074
CAS No.: 1049864-29-0
M. Wt: 431.97
InChI Key: ANOIQLJAXVTWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide features a hybrid structure integrating a sulfonylated chlorothiophene, a piperidine carboxamide, and a cyclopentathiazole moiety. Such motifs are common in medicinal chemistry, where sulfonamides and thiazoles are associated with diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S3/c17-13-7-8-14(25-13)26(22,23)20-9-2-1-5-11(20)15(21)19-16-18-10-4-3-6-12(10)24-16/h7-8,11H,1-6,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOIQLJAXVTWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CCC3)S(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties. Its molecular formula is C19H22ClN3O4S3C_{19}H_{22}ClN_{3}O_{4}S_{3}, with a molecular weight of 488.03 g/mol. The structure includes a piperidine ring, a thiophene sulfonyl group, and a cyclopentathiazole moiety, which enhances its interaction with biological targets.

Preliminary studies suggest that the compound interacts with various biological targets, leading to multiple pharmacological effects. Notably, it has been evaluated for:

  • Antibacterial Activity : The compound exhibits moderate to strong activity against several bacterial strains, including Salmonella typhi and Staphylococcus aureus.
  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways.
  • Anticancer Properties : Initial research indicates that the compound may have applications in cancer chemotherapy due to its ability to inhibit tumor cell growth.

Antibacterial Activity

A study evaluated the antibacterial properties of various derivatives related to the compound. The results indicated strong inhibition against Salmonella typhi and moderate activity against Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis revealed that the presence of the sulfonyl group significantly enhances antibacterial efficacy .

Enzyme Inhibition Studies

In vitro studies demonstrated that the compound effectively inhibits AChE, which is pivotal in treating neurodegenerative diseases like Alzheimer's. The binding affinity was assessed using bovine serum albumin (BSA) binding studies, confirming its potential therapeutic application .

Anticancer Activity

Research involving cell line assays indicated that the compound possesses cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as an anticancer agent .

Comparative Biological Activity Table

Biological ActivityObservationsReference
AntibacterialStrong against Salmonella typhi
Enzyme InhibitionEffective AChE inhibitor
AnticancerInduces apoptosis in cancer cells

Scientific Research Applications

Anticoagulant Properties

Research indicates that this compound may act as an inhibitor of specific enzymes involved in blood coagulation, such as Factor Xa. The sulfonamide group enhances its binding affinity to these enzymes, potentially leading to significant anticoagulant effects. Preliminary studies have demonstrated that derivatives of this compound exhibit potent inhibition of coagulation pathways, suggesting its potential use in treating thromboembolic disorders.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines. The structural components suggest interactions with targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties, showing efficacy against various bacterial strains. The presence of the chlorothiophene group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes, thus exhibiting antibacterial activity.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These properties are particularly relevant for treating neurodegenerative diseases like Alzheimer's and infections caused by urease-producing bacteria.

Anticoagulant Screening

In a study focused on anticoagulant agents, derivatives similar to this compound were synthesized and evaluated for their ability to inhibit Factor Xa. The most active derivatives demonstrated IC50 values comparable to established anticoagulants, indicating significant potential for clinical applications in managing blood coagulation disorders.

Anticancer Research

A series of compounds based on the piperidine framework were screened for anticancer activity against various human tumor cell lines. Preliminary results indicated that some derivatives exhibited significant growth inhibition, warranting further investigation into their mechanisms of action and therapeutic potential .

Enzyme Binding Studies

In silico docking studies were conducted to assess the binding affinity of this compound against target enzymes such as acetylcholinesterase and urease. Results indicated favorable interactions, supporting its potential as a therapeutic agent in both neurodegenerative diseases and bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Key Comparative Metrics

Compound Name Molecular Weight Key Substituents Synthesis Method Characterization Techniques Computational Tools (if applicable)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide (hypothetical) ~503.9 (calc.) 5-chlorothiophene sulfonyl, cyclopentathiazole Likely HATU-mediated amidation NMR, HRMS (hypothetical) Multiwfn (electron density analysis)
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide 591.14 Biphenyl-carbonyl, pyridinyl HATU/DIPEA coupling, thiourea cyclization 1H/13C NMR, HRMS Not specified

Key Findings:

Synthetic Complexity : ’s compound required multi-step synthesis, including thiourea cyclization and deprotection, whereas the target compound may involve sulfonylation and piperidine-carboxamide coupling.

The cyclopentathiazole in the target compound introduces ring strain, possibly increasing metabolic stability relative to ’s cyclopropane-carboxamide.

Characterization : Both compounds rely on NMR and HRMS for structural validation, though the target compound’s sulfonyl group may complicate 1H NMR interpretation due to deshielding effects.

Computational Insights:

For example, ESP maps might reveal nucleophilic hotspots at the piperidine nitrogen or electrophilic regions near the chlorothiophene .

Research Implications and Limitations

  • Contradictions : emphasizes biphenyl and pyridinyl groups for π-π stacking, whereas the target compound’s chlorothiophene may prioritize halogen bonding. Direct comparisons require experimental data.
  • Synthetic Challenges : The target compound’s sulfonylation step may demand stringent conditions (e.g., SO2Cl2 or sulfonic anhydrides), unlike ’s thiourea route.

Preparation Methods

Cyclopentene Bromination and Thiazole Formation

Cyclopentene undergoes bromination with $$ \text{Br}_2 $$ in dichloromethane to yield 1,2-dibromocyclopentane. Subsequent reaction with thiourea in ethanol at reflux (12 h) forms the thiazolidine ring via nucleophilic substitution and cyclization.

Reaction Conditions :
$$
\text{Cyclopentene} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ \text{C}} \text{1,2-Dibromocyclopentane} \xrightarrow{\text{Thiourea, EtOH, reflux}} \text{5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine}
$$

Yield : 68–72%.

Synthesis of Piperidine-2-Carboxylic Acid Derivatives

Oxidation of L-Proline

L-Proline is oxidized using $$ \text{KMnO}_4 $$ in acidic conditions to yield piperidine-2-carboxylic acid.

Reaction Conditions :
$$
\text{L-Proline} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4, \text{H}2\text{O}} \text{Piperidine-2-carboxylic acid}
$$

Yield : 85–90%.

Sulfonylation with 5-Chlorothiophene-2-Sulfonyl Chloride

Piperidine-2-carboxylic acid is treated with 5-chlorothiophene-2-sulfonyl chloride in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) to form the sulfonamide intermediate.

Reaction Conditions :
$$
\text{Piperidine-2-carboxylic acid} + \text{5-Cl-Thiophene-2-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM, rt}} \text{1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid}
$$

Yield : 75–80%.

Amide Coupling via Carbodiimide Chemistry

The sulfonylated piperidine-2-carboxylic acid is activated with $$ \text{SOCl}_2 $$ to form the acyl chloride, which reacts with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine using $$ \text{HATU} $$ as a coupling agent.

Reaction Conditions :
$$
\text{1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{Acyl chloride} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}
$$

Yield : 65–70%.

Alternative Synthetic Routes

One-Pot Thiazole-Piperidine Assembly

A microwave-assisted method condenses cyclopentanone, thiourea, and piperidine-2-carboxylic acid sulfonamide in ethanol, achieving cyclization and amidation in 45 min.

Conditions :

  • Solvent: Ethanol
  • Temperature: 120°C (microwave)
  • Catalyst: $$ \text{Cu(OTf)}_2 $$
    Yield : 60%.

Solid-Phase Synthesis

Immobilized piperidine-2-carboxylic acid on Wang resin undergoes sequential sulfonylation and amidation, with cleavage using TFA/$$ \text{H}_2\text{O} $$.
Yield : 55–58%.

Analytical Characterization

Key Spectroscopic Data :

  • HRMS (ESI+) : $$ m/z $$ 484.0521 [M+H]$$^+$$ (Calc. 484.0518).
  • $$^1$$H NMR (500 MHz, CDCl$$_3$$) : δ 7.45 (s, 1H, thiophene), 3.85–3.70 (m, 2H, piperidine), 2.95–2.80 (m, 4H, cyclopentane), 1.90–1.60 (m, 6H, piperidine).

Challenges and Optimization

  • Sulfonylation Efficiency : Steric hindrance at the piperidine nitrogen reduces yields; using excess sulfonyl chloride (1.5 eq) improves conversion.
  • Thiazole Ring Stability : Acidic conditions during amidation may deform the thiazole; neutral pH and low temperatures (0–5°C) are critical.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost (Relative) Scalability
Stepwise Synthesis 70 24 High Industrial
One-Pot Microwave 60 0.75 Moderate Lab-scale
Solid-Phase 55 48 Very High Research

Q & A

Basic: What are the key synthetic pathways for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)piperidine-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the piperidine-2-carboxamide core via nucleophilic substitution or coupling reactions.
  • Step 2 : Sulfonylation of the 5-chlorothiophen-2-yl group using sulfonyl chlorides under basic conditions (e.g., triethylamine in DCM).
  • Step 3 : Coupling the sulfonylated thiophene with the cyclopenta[d]thiazole amine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt).
    Key conditions include solvent selection (DMF or DCM), temperature control (0–50°C), and progress monitoring via TLC . Purification often employs column chromatography or recrystallization .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological validation involves:

  • Chromatography : HPLC or GC for purity assessment (>95% threshold).
  • Spectroscopy :
    • NMR (¹H/¹³C): Confirms proton/carbon environments and substituent connectivity.
    • Mass Spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages.
    Example workflow: After synthesis, crude product is purified via silica gel chromatography, followed by NMR (CDCl₃/DMSO-d₆) and HRMS analysis .

Advanced: What experimental strategies are used to resolve contradictions in reported bioactivity data for this compound?

Contradictions in bioactivity (e.g., IC₅₀ variability) are addressed through:

  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed cell lines, serum concentration, incubation time).
  • Orthogonal Validation : Cross-validating results using multiple techniques (e.g., SPR for binding affinity vs. cellular viability assays).
  • Meta-Analysis : Comparing structural analogs (e.g., thiophene sulfonamides) to identify trends in substituent effects .
    Example: Discrepancies in kinase inhibition data may arise from assay pH or ATP concentration; troubleshooting involves repeating assays with calibrated buffers .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

SAR optimization involves:

  • Analog Synthesis : Modifying substituents (e.g., replacing 5-chlorothiophene with 5-fluorothiophene) to probe electronic effects.
  • Functional Group Scanning : Introducing bioisosteres (e.g., replacing sulfonyl with carbonyl) to enhance solubility or target engagement.
  • In Silico Modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., kinases or GPCRs).
    Case study: Replacing the cyclopenta[d]thiazole with a benzothiazole moiety improved metabolic stability in murine models .

Advanced: What mechanistic hypotheses exist for this compound’s biological activity, and how are they tested?

Proposed mechanisms include:

  • Kinase Inhibition : Hypothesized ATP-competitive binding to catalytic pockets. Testing involves enzymatic assays (e.g., ADP-Glo™ kinase assays) and co-crystallization.
  • Protein-Protein Interaction Disruption : Evaluated via fluorescence polarization or BRET assays.
  • Redox Modulation : Thiol-containing targets are probed using DTNB (Ellman’s reagent) to quantify free sulfhydryl groups post-treatment .
    Example: Molecular docking against COX-2 revealed hydrogen bonding with Arg120 and Val523, validated by mutagenesis studies .

Advanced: How are computational methods integrated into the study of this compound’s reactivity and stability?

Computational workflows include:

  • DFT Calculations : Predicting reaction pathways (e.g., sulfonylation energy barriers) using Gaussian or ORCA.
  • MD Simulations : Assessing solvation effects and conformational stability in aqueous/DMSO environments.
  • Degradation Prediction : Using tools like Zeneth to identify hydrolytic or oxidative liabilities (e.g., thiophene ring oxidation).
    Case study: DFT-guided optimization of reaction conditions reduced byproduct formation during amidation .

Advanced: What strategies are employed to troubleshoot low yields in large-scale synthesis?

Yield optimization strategies:

  • Catalyst Screening : Testing Pd(OAc)₂ vs. PdCl₂ for coupling efficiency.
  • Solvent Optimization : Replacing DMF with acetonitrile to minimize side reactions.
  • Temperature Gradients : Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
    Example: Scaling the sulfonylation step from 1 mmol to 100 mmol required switching from batch to flow chemistry, improving yield from 45% to 72% .

Advanced: How do researchers compare the bioactivity of this compound with structural analogs?

Comparative approaches include:

  • Pharmacophore Mapping : Aligning analogs in MOE or Discovery Studio to identify critical binding features.
  • Cluster Analysis : Grouping compounds by IC₅₀ values and substituent patterns (e.g., halogen vs. methyl groups).
  • In Vivo PK/PD : Assessing bioavailability and tissue distribution in rodent models.
    Example: A 2024 study found that replacing the piperidine with a morpholine ring reduced hepatotoxicity but lowered CNS penetration .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-protected vials.
  • Solvent : Lyophilized powder or dissolved in anhydrous DMSO (≤10 mM aliquots).
  • Stability Monitoring : Periodic NMR/HPLC checks for degradation (e.g., sulfone formation or hydrolysis) .

Advanced: How are in vitro and in vivo models selected to evaluate this compound’s efficacy and toxicity?

Model selection criteria:

  • In Vitro :
    • Cell Lines : Use target-relevant lines (e.g., HCT-116 for anticancer screening).
    • 3D Cultures : Spheroids or organoids for improved physiological relevance.
  • In Vivo :
    • Rodent Models : BALB/c mice for PK studies; transgenic models for target validation.
    • Toxicology : HepG2 cells for hepatotoxicity; Ames test for mutagenicity.
      Example: A 2025 study used zebrafish embryos for rapid toxicity profiling, identifying cardiotoxicity at >10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.